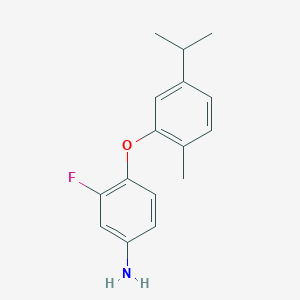

3-Fluoro-4-(5-isopropyl-2-methylphenoxy)aniline

Description

Contextual Significance in Modern Organic Chemistry

The importance of 3-Fluoro-4-(5-isopropyl-2-methylphenoxy)aniline in organic chemistry stems from the strategic combination of its functional groups. The diaryl ether linkage (the phenoxy group attached to the aniline (B41778) ring) is a common and vital structural motif found in numerous natural products and synthetic compounds with diverse biological activities, including antibacterial, anti-inflammatory, and herbicidal properties.

Furthermore, the incorporation of a fluorine atom onto the aniline ring is a widely used strategy in drug discovery. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability, improve binding affinity to target enzymes or receptors, and modulate lipophilicity, thereby increasing bioavailability. The presence of the primary amine group on the aniline ring provides a reactive handle for a wide array of chemical transformations, allowing for its integration into larger molecular frameworks through reactions like amide bond formation or diazotization.

Overview of Research Trajectories for Arylanilines and Phenoxy-Substituted Compounds

Research involving arylanilines and phenoxy-substituted compounds is dynamic and primarily focused on developing efficient synthetic methods and discovering novel applications, particularly in the pharmaceutical and agrochemical sectors.

Synthesis of Diaryl Ethers: The core phenoxy-aniline structure is a type of diaryl ether. Historically, the synthesis of such compounds was achieved through the Ullmann condensation, a copper-catalyzed reaction that typically requires harsh conditions, such as high temperatures and polar solvents. google.comgoogle.comgoogle.com Modern research trajectories have focused on developing milder and more efficient protocols. These include the use of palladium-based catalysts in Buchwald-Hartwig amination and ether synthesis, as well as improved copper-catalyzed systems that employ specific ligands to facilitate the reaction under less demanding conditions. google.comnih.gov Another significant pathway is through nucleophilic aromatic substitution (SNAr), where a phenoxide displaces a leaving group (like a halogen) on an electron-deficient aromatic ring. nih.gov The fluorine atom on the aniline ring of the title compound can act as an activating group for such substitutions.

Applications in Bioactive Molecules: Arylanilines are foundational components in a vast range of pharmaceuticals. Similarly, the diaryl ether motif is a key feature in many bioactive compounds. For instance, fluorinated anilines are precursors to drugs and agrochemicals where the fluorine atom enhances efficacy. Research in this area involves the design and synthesis of new derivatives to explore structure-activity relationships (SAR). For example, molecules containing substituted phenoxy groups are investigated as herbicides and selective hormone receptor modulators. The specific substitution pattern on the phenoxy ring of this compound, with its isopropyl and methyl groups, allows for fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Scope and Academic Relevance of the Compound

The primary academic relevance of this compound is its role as a specialized chemical intermediate. Its molecular structure is not arbitrary; it is designed to introduce a specific set of chemical features into a target molecule in a single step. The fluorinated aniline portion serves as a versatile anchor for further chemical elaboration, while the substituted phenoxy moiety imparts tailored physical and biological properties.

This compound would be of particular interest in research programs focused on creating libraries of complex molecules for screening in drug discovery or agrochemical development. For example, it could be a precursor for synthesizing novel kinase inhibitors, receptor antagonists, or next-generation pesticides. The compound MGL-3196 (Resmetirom), a selective thyroid hormone receptor-β agonist, features a complex substituted diaryl ether structure, illustrating the pharmaceutical industry's interest in this chemical class. While this compound is not a direct component of MGL-3196, it represents the type of tailored building block necessary for assembling such sophisticated therapeutic agents.

The specific combination of fluoro, isopropyl, and methyl substituents allows chemists to systematically probe how these groups influence a final product's biological activity, providing valuable data for structure-activity relationship studies.

Compound Data

Below are tables detailing the known properties of this compound.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 946785-65-5 |

| Molecular Formula | C₁₆H₁₈FNO |

| Molecular Weight | 259.32 g/mol |

Table 2: Physical Properties

| Property | Value | Source |

|---|

| Boiling Point | 343.7±42.0 °C | (Predicted) |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(2-methyl-5-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(18)9-14(15)17/h4-10H,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUVOYMDEBUMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 4 5 Isopropyl 2 Methylphenoxy Aniline and Its Analogues

Retrosynthetic Disconnection Analysis for the Target Compound

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For 3-Fluoro-4-(5-isopropyl-2-methylphenoxy)aniline, two primary disconnections are logical: cleavage of the C-O ether bond and disconnection of the C-N bond of the aniline (B41778) group.

Disconnection 1: C-O Ether Bond

The most common retrosynthetic disconnection is at the diaryl ether linkage. This approach simplifies the target molecule into two key synthons: a 3-fluoro-4-aminophenyl synthon and a 5-isopropyl-2-methylphenyl synthon. These idealized fragments correspond to tangible chemical reagents.

Synthon A: A 3-fluoro-4-aminophenyl cation or an equivalent electrophilic species.

Synthetic Equivalent A: 4-Amino-3-fluorophenol or a 1-halo-3-fluoro-4-nitrobenzene derivative, where the nitro group can be later reduced to an amine.

Synthon B: A 5-isopropyl-2-methylphenoxide anion.

Synthetic Equivalent B: 5-Isopropyl-2-methylphenol (Carvacrol). sigmaaldrich.commerckmillipore.com

This disconnection strategy leads to forward synthetic methods such as the Ullmann condensation or other nucleophilic aromatic substitution reactions to form the ether bond.

Disconnection 2: C-N Amine Bond

Alternatively, the C-N bond of the aniline can be disconnected. This strategy is particularly relevant when employing modern cross-coupling reactions.

Synthon C: An anionic aminyl group (NH₂⁻).

Synthetic Equivalent C: Ammonia or an ammonia equivalent, such as a protected amine or an imine. wikipedia.org

Synthon D: A 3-fluoro-4-(5-isopropyl-2-methylphenoxy)phenyl cation.

Synthetic Equivalent D: 1-Bromo-3-fluoro-4-(5-isopropyl-2-methylphenoxy)benzene.

This approach points towards a late-stage amination, such as the Buchwald-Hartwig amination, to install the primary amine group.

Key Synthetic Pathways and Reaction Conditions

Based on the retrosynthetic analysis, several synthetic routes can be devised. The choice of pathway often depends on the availability of starting materials, desired scale, and functional group tolerance.

The 3-fluoro-4-aminophenol or a related fluoroaniline (B8554772) precursor is a critical intermediate. Its synthesis can be achieved through several established methods.

A common and effective method for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor followed by the reduction of the nitro group. For the synthesis of a fluoroaniline moiety like 4-amino-3-fluorophenol, this strategy is widely employed.

One pathway starts with p-nitrophenol. The process involves catalytic hydrogenation to form p-aminophenol, followed by a sulfonation reaction. A fluorine substitution is then carried out to introduce the fluorine atom at the 3-position, followed by desulfonation to yield the final product. chemicalbook.comnbinno.comchemicalbook.com Another approach involves the direct hydrogenation of o-fluoronitrobenzene in an acidic medium, which can yield 4-amino-3-fluorophenol with high conversion rates and selectivity. google.com

The reduction of the nitro group is a critical step and can be accomplished using various reagents and conditions, as detailed in the table below.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Fluoro-4-nitrophenol | H₂, 10% Pd/C, Ethanol/THF, Room Temp, 4.5 hrs | 4-Amino-3-fluorophenol | 100% | chemicalbook.com |

| p-Nitrophenol | H₂, CuO-nanoleaf/γ-Al₂O₃ catalyst | p-Aminophenol | High | bcrec.id |

| 4-Nitrophenol | NaBH₄, CuFe₅O₈ catalyst | 4-Aminophenol | ~100% | mdpi.com |

The Balz-Schiemann reaction is a cornerstone for synthesizing aryl fluorides from primary aromatic amines. scienceinfo.com This two-step process begins with the diazotization of an aniline precursor to form a stable arenediazonium tetrafluoroborate salt. taylorfrancis.comchemistrysteps.com This salt is then isolated and thermally decomposed to yield the corresponding aryl fluoride, typically with the release of nitrogen gas and boron trifluoride. wikipedia.orgacs.org

While direct fluorination of aromatic rings can be challenging, the Balz-Schiemann reaction provides a reliable alternative. scienceinfo.com The reaction's scope is broad, although yields can be influenced by the nature of other substituents on the aromatic ring. taylorfrancis.com For instance, starting from an appropriate aminophenol derivative, one could first protect the hydroxyl group, perform the Balz-Schiemann reaction to introduce fluorine, and then deprotect to obtain the desired fluoro-aminophenol intermediate. Innovations in this area include the use of different counterions like hexafluorophosphates (PF₆⁻) or conducting the reaction in ionic liquids to improve yields and conditions. wikipedia.orgorganic-chemistry.org

This approach involves introducing a halogen to the aromatic ring first, which is then replaced by an amino group. The Sandmeyer reaction is a classic method for converting an aryl diazonium salt into an aryl halide using a copper(I) salt catalyst. wikipedia.orgbyjus.com An aromatic amine can be diazotized and then treated with CuCl or CuBr to yield the corresponding aryl chloride or bromide. libretexts.orgmasterorganicchemistry.com

Once the aryl halide is formed, the amino group can be introduced using modern cross-coupling techniques. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for C-N bond formation. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an aryl halide or pseudohalide with an amine. For the synthesis of a primary aniline, ammonia or an ammonia equivalent is used. rsc.orgstackexchange.com This method is valued for its broad substrate scope and tolerance of various functional groups, making it a significant improvement over older, harsher methods. wikipedia.org

| Reaction | Description | Reagents | Key Features |

| Sandmeyer Reaction | Converts aryl diazonium salts to aryl halides. wikipedia.org | NaNO₂, H⁺; then CuX (X = Cl, Br, CN). libretexts.org | A versatile method for introducing halogens or a cyano group onto an aromatic ring. byjus.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of aryl halides with amines. libretexts.org | Pd catalyst, phosphine ligand, base, ammonia or equivalent. rsc.org | Allows for the synthesis of primary anilines under relatively mild conditions with high functional group tolerance. wikipedia.org |

The formation of the diaryl ether bond is a pivotal step in the synthesis of the target molecule. The Ullmann condensation is the classic method for this transformation. wikipedia.org This reaction involves the copper-promoted coupling of an aryl halide with a phenol (B47542) in the presence of a base. researchgate.net

Traditionally, the Ullmann reaction required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to milder and more efficient protocols. The use of catalytic amounts of soluble copper(I) salts, often in conjunction with specific ligands, allows the reaction to proceed at lower temperatures (90-120°C). nih.govorganic-chemistry.org These improved conditions expand the substrate scope and functional group tolerance. The reaction generally proceeds well by coupling an aryl bromide or iodide with a phenol in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). researchgate.netorganic-chemistry.org

For the synthesis of this compound, this would typically involve the reaction of a 4-halo-2-fluoroaniline derivative (or its nitro precursor) with 5-isopropyl-2-methylphenol. The choice of solvent, base, ligand, and copper source can significantly impact the reaction's efficiency. organic-chemistry.orgacs.org

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temperature | Reference |

| Aryl Bromides/Iodides | Various Phenols | Cu₂O (cat.), Ligand (e.g., Chxn-Py-Al) | Cs₂CO₃ | Acetonitrile | 90-110°C | organic-chemistry.org |

| Aryl Bromides/Iodides | Various Phenols | CuI (cat.), (±)-diol Ligand | K₃PO₄ | Toluene | Mild | acs.org |

| Aryl Halides | Various Phenols | Copper Fluorapatite (CuFAP) | K₂CO₃/Cs₂CO₃ | NMP | 120°C | researchgate.net |

Stereoselective and Chemo-Selective Introduction of Isopropyl and Methyl Substituents

The specific substitution pattern on the phenoxy ring, featuring isopropyl and methyl groups at the 5- and 2-positions respectively, is crucial for the compound's identity. The key precursor for this moiety is 5-isopropyl-2-methylphenol, an isomer of thymol also known as carvacrol. sigmaaldrich.comnih.govnih.gov

The synthesis of this fragment does not typically involve stereoselective steps, as the isopropyl and methyl groups are achiral. The primary challenge is achieving the correct regiochemistry (chemo-selectivity) on the phenol ring. This is generally accomplished by starting with a precursor that already contains the desired substitution pattern, such as carvacrol itself, which is a naturally occurring compound. nih.gov Synthetic routes to carvacrol often involve the alkylation of cresol or related phenols. The introduction of these substituents is almost always performed prior to the C-O bond-forming step to ensure precise regiochemical control.

Convergent and Divergent Synthetic Approaches for Complex Analogues

The synthesis of libraries of related compounds for structure-activity relationship (SAR) studies, particularly in drug discovery, often employs convergent or divergent strategies. nih.gov

A convergent synthesis for analogues of this compound would involve the separate preparation of a series of substituted fluoroanilines and a series of substituted phenols. These fragments are then combined in the final C-O bond formation step, allowing for the rapid assembly of a wide array of final products from pre-built modules.

A divergent synthesis would begin with a common intermediate, such as 3-fluoro-4-(5-isopropyl-2-methylphenoxy)nitrobenzene or the target aniline itself. This core structure would then be subjected to various reactions to introduce diversity. For example, the aniline group could be acylated, alkylated, or used as a handle for further cross-coupling reactions to generate a library of analogues from a single advanced intermediate.

Advanced Reaction Types and Conditions for Compound Derivatization

Once the core structure of this compound is assembled, further derivatization can be performed to modulate its properties. Key transformations often target the aniline functional group.

Amination Reactions (e.g., Buchwald-Hartwig C-N Bond Formation)

The primary amine of the target compound is a versatile functional handle for derivatization. The Buchwald-Hartwig C-N amination reaction provides a powerful tool for the N-arylation of this amine. wikipedia.orgyoutube.com By coupling this compound with various aryl or heteroaryl halides, a diverse range of N-aryl analogues can be synthesized.

This transformation is highly valued for its efficiency and broad scope. rug.nl The conditions are similar to those used for C-O coupling, requiring a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand and base is critical and must be optimized depending on the specific aryl halide and the steric and electronic properties of the phenoxyaniline substrate. wuxiapptec.com

Table 3: General Conditions for Buchwald-Hartwig C-N Derivatization

| Component | Examples | Reference(s) |

|---|---|---|

| Palladium Source | Pd(OAc)₂, [PdCl(allyl)]₂ | organic-synthesis.comwuxiapptec.com |

| Ligand | XPhos, SPhos, RuPhos, BINAP | wikipedia.orgorganic-synthesis.com |

| Aryl Halide | Ar-Br, Ar-Cl, Ar-I, Ar-OTf | organic-chemistry.org |

| Base | NaOtBu, LHMDS, K₃PO₄ | wuxiapptec.com |

| Solvent | Toluene, Dioxane, THF | organic-synthesis.comwuxiapptec.com |

Hydride Reductions in Selective Transformations

A common synthetic strategy for preparing the target aniline involves the late-stage reduction of a nitro group. For instance, the diaryl ether linkage can be formed using 4-bromo-2-fluoro-1-nitrobenzene, followed by the reduction of the nitro group to the amine in the final step. This approach avoids potential side reactions involving a free aniline group during the C-O coupling step.

The selective reduction of an aromatic nitro group in the presence of other functional groups, such as the fluoro group and the aryl ether, is crucial. Several methods are effective for this transformation:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. google.comcommonorganicchemistry.com Raney Nickel is particularly useful when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com A patented synthesis for a related morpholinoaniline uses Raney Ni under 20 atm of H₂. google.com

Metal Reductions: The use of metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are classic methods for nitro group reduction and are known for their high chemoselectivity. commonorganicchemistry.com

Sulfide Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can selectively reduce nitro groups, especially in molecules containing multiple nitro groups. commonorganicchemistry.com A procedure for a related fluoro-morpholinoaniline uses sodium sulfide in water. google.com

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often too reactive and can lead to undesired side products like azo compounds with aromatic nitro substrates. commonorganicchemistry.comresearchgate.net Milder reagents like sodium borohydride (NaBH₄) are typically not strong enough to reduce a nitro group on their own but can be effective in combination with transition metal catalysts. jsynthchem.com

Table 4: Comparison of Reagents for Selective Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Notes | Reference(s) |

|---|---|---|---|

| H₂ / Raney Ni | H₂ (20 atm), Methanol, RT | High selectivity for nitro group; less prone to dehalogenation than Pd/C. | google.comcommonorganicchemistry.com |

| Na₂S | Water, 90°C to reflux | Good for selective reduction; tolerates many functional groups. | google.comcommonorganicchemistry.com |

| Fe / AcOH | Acetic Acid, heat | Classic, mild, and highly chemoselective method. | commonorganicchemistry.com |

| SnCl₂ / HCl | Concentrated HCl, heat | Standard method, tolerates esters and other reducible groups. | commonorganicchemistry.com |

| LiAlH₄ | Ether / THF | Reduces aliphatic nitro groups to amines but often yields azo compounds with aromatic nitro groups. | researchgate.netwikipedia.org |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 5 Isopropyl 2 Methylphenoxy Aniline

Reactivity Profiles of the Aniline (B41778) Functional Group

The aniline functional group, consisting of an amino group (-NH₂) attached to a benzene (B151609) ring, is a primary determinant of the molecule's chemical character. The nitrogen's lone pair of electrons significantly influences the reactivity of the aromatic ring and the amino group itself.

Oxidation Reactions Leading to Nitrogen-Containing Derivatives

Anilines are susceptible to oxidation, which can lead to a variety of nitrogen-containing products. The specific outcome of an oxidation reaction depends on the oxidant used and the reaction conditions. While direct oxidation of aniline can be a complex process, potentially leading to polymers or quinones, controlled oxidation can yield valuable derivatives. For instance, the oxidation of substituted anilines can form nitroso, nitro, or azoxy compounds.

In the case of 3-Fluoro-4-(5-isopropyl-2-methylphenoxy)aniline, the presence of the electron-donating amino and aryloxy groups, along with the electron-withdrawing fluoro group, modulates the electron density of the aromatic ring, which in turn affects its susceptibility to oxidation. Mechanistic studies on the oxidation of anilines often involve the initial formation of a radical cation, which then undergoes further reactions. The stability of this intermediate is influenced by the nature and position of the substituents on the aromatic ring.

Acylation and Alkylation at the Amino Nitrogen

The lone pair of electrons on the amino nitrogen of this compound makes it nucleophilic and thus reactive towards electrophiles. Acylation and alkylation are common reactions that target this nucleophilic center.

Acylation involves the reaction of the aniline with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This transformation is often employed to protect the amino group or to introduce new functional groups. The general mechanism involves the nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Alkylation introduces an alkyl group onto the amino nitrogen. This can be achieved using various alkylating agents, such as alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism. It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. For instance, the alkylation of 3,4,5-trifluoroaniline (B67923) with 2-methylpropyl bromide is carried out in the presence of a base like potassium carbonate or sodium hydride to deprotonate the aniline nitrogen, thereby enhancing its nucleophilicity.

Visible light-catalyzed fluoroalkylation reactions of aniline derivatives have also been explored, showcasing the versatility of modern synthetic methods for N-alkylation. nih.govconicet.gov.ar These reactions often proceed through radical intermediates. nih.gov

Electrophilic and Nucleophilic Character of the Aromatic Amine

The amino group is a strong activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to itself. libretexts.orglkouniv.ac.inbyjus.com This is due to the resonance donation of the nitrogen's lone pair into the benzene ring, which increases the electron density at these positions. In this compound, the positions ortho to the amino group (positions 2 and 6) and para to the amino group (position 5, which is occupied by the fluoro substituent) are activated. However, direct electrophilic substitution on highly activated anilines can sometimes be difficult to control and may lead to multiple substitutions or oxidation. libretexts.org To circumvent this, the amino group is often acylated to form an acetanilide, which moderates its activating effect while still directing ortho and para. libretexts.org

Transformations Involving the Fluoro Substituent

The fluorine atom at the 3-position of the aniline ring plays a crucial role in the molecule's reactivity, both as a potential leaving group and as a modulator of the ring's electronic properties.

Nucleophilic Aromatic Substitution Pathways (e.g., displacement of fluorine)

In nucleophilic aromatic substitution (SNA_r) reactions, a nucleophile replaces a leaving group on an aromatic ring. For these reactions to occur, the ring must typically be activated by electron-withdrawing groups. masterorganicchemistry.com While fluorine is a highly electronegative atom, it can act as a good leaving group in SNA_r reactions, particularly when the aromatic ring is sufficiently electron-deficient. youtube.comyoutube.com The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. youtube.com The rate-determining step in many SNA_r reactions is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The presence of electron-withdrawing groups helps to stabilize this intermediate. youtube.com

Influence of Fluorine on Ring Reactivity

The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect deactivates the ring towards electrophilic attack, while the resonance effect directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in In this compound, the fluorine atom is located meta to the strongly activating amino group. Its primary influence on electrophilic aromatic substitution would be a general deactivation of the ring due to its inductive effect. However, the directing effects of the powerful amino and aryloxy groups would likely dominate, guiding incoming electrophiles to the positions ortho and para to them.

The presence of fluorine can also influence the acidity and basicity of nearby functional groups through its inductive effect. nih.gov For instance, the basicity of the amino group in this compound would be expected to be lower than that of a non-fluorinated analogue due to the electron-withdrawing nature of the fluorine atom.

Chemical Stability and Transformations of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound represents a point of potential chemical transformation, although diaryl ethers are generally known for their relative stability. wikipedia.org The stability of this C-O bond is influenced by the electronic properties of the connected aromatic rings and the reaction conditions.

Under strongly acidic conditions, particularly with hydrohalic acids like HBr or HI, ethers are susceptible to cleavage. libretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction is initiated by the protonation of the ether oxygen, which forms a better leaving group. masterorganicchemistry.com Following protonation, a nucleophilic substitution reaction occurs. For diaryl ethers, cleavage is generally difficult because the sp²-hybridized carbon of the aromatic ring is resistant to both SN1 and SN2 attack. libretexts.orglibretexts.org However, the presence of activating groups on the rings can influence this reactivity. In the case of this compound, the aniline ring is activated by the amino group, while the phenoxy ring is activated by the alkyl substituents. Cleavage, if it occurs, would likely yield 3-fluoro-4-aminophenol and 4-isopropyl-1-methyl-2-halobenzene, as the C-O bond is more likely to break on the side of the more electron-rich (phenoxy) ring, although cleavage of the bond to the aniline ring to form a phenol (B47542) is also a possibility. libretexts.orglibretexts.org

Table 1: Predicted Products of Acid-Catalyzed Ether Cleavage

| Reactant | Reagent | Predicted Products | Mechanism |

|---|---|---|---|

| This compound | Excess HI / Heat | 3-Fluoro-4-aminophenol and 1-iodo-5-isopropyl-2-methylbenzene | Protonation followed by Nucleophilic Aromatic Substitution (difficult) |

Reductive cleavage of diaryl ethers can also be achieved under various catalytic conditions. Palladium-on-carbon, in the presence of a hydrogen source, is known to catalyze the hydrogenolysis of diaryl ethers. researchgate.netnih.gov This process often involves the partial hydrogenation of one of the aromatic rings to an enol ether, which is then more readily cleaved. researchgate.net For this compound, this could lead to the formation of 3-fluoroaniline (B1664137) and 5-isopropyl-2-methylphenol. Transition-metal-free methods using reagents like triethylsilane with a base have also been shown to effectively cleave the C–O bonds in diaryl ethers. researchgate.net

Reactivity of Alkyl Substituents on the Phenoxy Ring

The phenoxy ring of this compound, which is derived from thymol, possesses two alkyl substituents: a methyl group and an isopropyl group. These alkyl groups are ortho-para directing and activating for electrophilic aromatic substitution reactions due to their electron-donating inductive and hyperconjugation effects. youtube.comlibretexts.orgmasterorganicchemistry.combyjus.commsu.edu

The positions on the phenoxy ring are influenced by the directing effects of the ether oxygen and the two alkyl groups. The ether oxygen is a strong ortho-para director. The methyl group is also ortho-para directing. The isopropyl group is similarly an ortho-para director, though its bulkiness can sterically hinder attack at the ortho positions. youtube.com

Considering the positions on the phenoxy ring relative to the ether linkage (position 1):

Position 2: Methyl group

Position 3: Ortho to the methyl group and meta to the isopropyl group.

Position 4: Para to the methyl group and ortho to the isopropyl group.

Position 5: Isopropyl group

Position 6: Ortho to the ether linkage and meta to the methyl group.

Electrophilic attack will preferentially occur at the positions most activated and least sterically hindered. The positions ortho and para to the strongly activating ether oxygen are positions 2, 4, and 6. Position 2 is already substituted with a methyl group. Therefore, electrophilic substitution is most likely to occur at positions 4 and 6. Position 4 is para to the methyl group and ortho to the isopropyl group, while position 6 is ortho to the ether linkage. Steric hindrance from the isopropyl group might disfavor attack at position 4 to some extent, potentially making position 6 a favorable site for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.combyjus.commsu.edu

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on the Phenoxy Ring

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-Fluoro-4-(4-nitro-5-isopropyl-2-methylphenoxy)aniline |

| Bromination | Br₂ / FeBr₃ | 3-Fluoro-4-(4-bromo-5-isopropyl-2-methylphenoxy)aniline |

It is also important to consider reactions involving the alkyl groups themselves. The isopropyl group, in particular, can be susceptible to displacement under certain electrophilic conditions, a reaction known as deisopropylation.

Computational Insights into Reaction Mechanisms and Transition States

For the acid-catalyzed cleavage of the ether bond, DFT calculations can be employed to model the protonation of the ether oxygen and the subsequent nucleophilic attack. By calculating the energies of the reactants, intermediates, transition states, and products, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction's feasibility. researchgate.net These calculations would likely confirm the high activation energy associated with the cleavage of diaryl ethers, reflecting their general stability.

Table 3: Hypothetical DFT Calculation Parameters for Ether Cleavage Analysis

| Parameter | Description |

|---|---|

| Functional | B3LYP, M06-2X |

| Basis Set | 6-311+G(d,p) |

| Solvation Model | PCM (Polarizable Continuum Model) with water or relevant acid as the solvent |

| Calculations | Geometry optimization of reactants, intermediates, transition states, and products. Frequency calculations to confirm stationary points. Intrinsic Reaction Coordinate (IRC) calculations to connect transition states to reactants and products. |

In the context of electrophilic aromatic substitution on the phenoxy ring, computational methods can be used to predict the regioselectivity of the reaction. By calculating the energies of the sigma-complex intermediates formed upon attack of the electrophile at different positions on the ring, the most stable intermediate can be identified. The transition state leading to this intermediate is generally the lowest in energy, thus predicting the major product. researchgate.net These calculations would take into account both the electronic effects of the substituents (ether oxygen, methyl, and isopropyl groups) and the steric hindrance they impose.

Furthermore, computational studies can elucidate the detailed mechanism of more complex transformations, such as palladium-catalyzed hydrogenolysis. researchgate.netnih.gov These calculations can map out the entire catalytic cycle, including the oxidative addition of the C-O bond to the metal center, subsequent steps, and the reductive elimination of the products. This level of detail is crucial for understanding how the catalyst functions and for designing more efficient catalytic systems for diaryl ether cleavage.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 3-Fluoro-4-(5-isopropyl-2-methylphenoxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for an unambiguous assignment of its structure.

¹H NMR: Proton NMR would be utilized to identify all hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the methine and methyl protons of the isopropyl group, the methyl protons of the toluyl group, and the amine protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information about the connectivity of the protons.

¹³C NMR: Carbon-13 NMR spectroscopy would be employed to identify all unique carbon atoms in the molecule. The spectrum would display signals corresponding to the aromatic carbons, the carbons of the isopropyl and methyl groups, and the carbons of the aniline (B41778) and phenoxy moieties. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would provide a definitive signal for the fluorine atom on the aniline ring. The chemical shift and coupling of the fluorine signal with neighboring protons (H-F coupling) would confirm its position on the aromatic ring.

A hypothetical ¹H NMR data table based on the structure is presented below for illustrative purposes.

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 6.5 - 7.5 | m | - |

| NH₂ | 3.5 - 4.5 | br s | - |

| Isopropyl CH | 2.8 - 3.2 | sept | ~7.0 |

| Methyl CH₃ | 2.1 - 2.4 | s | - |

| Isopropyl CH₃ | 1.1 - 1.3 | d | ~7.0 |

To definitively assign all proton and carbon signals and establish the connectivity of the molecular framework, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of proton networks within the molecule, such as the protons on the aromatic rings and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy would correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different fragments of the molecule, such as the link between the phenoxy and aniline rings through the ether oxygen.

High-Performance Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hyphenated techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These methods would be used to assess the purity of a sample of this compound and to determine its molecular mass. The retention time from the chromatography provides a characteristic property of the compound, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, confirming its identity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₆H₁₈FNO), HRMS would be used to confirm the exact mass, which is a critical piece of data for the verification of a newly synthesized compound.

A hypothetical HRMS data table is shown below.

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 260.1445 | 260.1448 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹), and the C-F stretching of the fluoro group (around 1000-1100 cm⁻¹).

A hypothetical FTIR data table is presented below.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3450, 3360 |

| Aromatic C-H Stretch | 3050 |

| Aliphatic C-H Stretch | 2960, 2870 |

| Aromatic C=C Stretch | 1610, 1500 |

| C-O-C Stretch | 1240 |

| C-F Stretch | 1150 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts: the aniline moiety, the phenoxy group, the fluoro substituent, and the alkyl groups.

Key expected vibrational modes would include the N-H stretching of the primary amine, C-N stretching, C-O-C stretching of the ether linkage, C-F stretching, and various C-H stretching and bending vibrations from the aromatic rings and alkyl substituents. The precise wavenumbers of these bands can be influenced by the electronic environment and potential intramolecular interactions within the molecule.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Primary Amine (NH₂) | Bending | 1590 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Aryl Ether (C-O-C) | Symmetric Stretching | 1020 - 1075 |

| C-N | Stretching | 1250 - 1360 |

Note: The values in this table are approximate and based on characteristic infrared absorption frequencies for the respective functional groups.

X-ray Crystallography for Solid-State Structure Determination

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by intermolecular interactions. For this compound, a crystallographic study would be crucial for understanding these forces. The primary amine group is a strong hydrogen bond donor, and it would be expected to participate in N-H···N or N-H···O hydrogen bonds with neighboring molecules. The fluorine atom, being electronegative, could act as a weak hydrogen bond acceptor in N-H···F or C-H···F interactions, which are known to influence the crystal packing of fluorinated organic compounds. researchgate.netnih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | N-H (Amine) | N (Amine), O (Ether) |

| Weak Hydrogen Bonding | N-H (Amine), C-H (Aromatic/Alkyl) | F (Fluoro) |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

Advanced Spectroscopic Probes and Derivatization for Analytical Purposes

For analytical purposes, particularly for quantification in complex matrices, derivatization of the aniline moiety can be employed to enhance detectability by various instrumental methods. While anilines can be analyzed directly by techniques like HPLC with UV detection, derivatization is often necessary for methods requiring more volatile or detectable species, such as gas chromatography (GC). thermofisher.com

The primary amine group of this compound is the primary site for derivatization. Common derivatization strategies for anilines include:

Acylation: Reaction with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride to form stable amide derivatives. Fluorinated acyl groups can enhance detectability by electron capture detectors (ECD) in GC.

Silylation: Treatment with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups, increasing volatility for GC analysis.

Reaction with fluorogenic reagents: For enhanced sensitivity in fluorescence spectroscopy or HPLC with fluorescence detection, the aniline can be reacted with reagents like dansyl chloride or fluorescamine (B152294) to produce highly fluorescent derivatives.

One specific example of a derivatizing agent used for aniline analysis is 4-carbethoxyhexafluorobutyryl chloride, which creates a derivative with a strong molecular ion in mass spectrometry, aiding in positive identification and quantification. nih.gov Such derivatization techniques can significantly improve the selectivity and sensitivity of analytical methods for anilines and their derivatives. oup.com

Theoretical and Computational Chemistry Studies on 3 Fluoro 4 5 Isopropyl 2 Methylphenoxy Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a pivotal tool in the theoretical investigation of 3-Fluoro-4-(5-isopropyl-2-methylphenoxy)aniline, enabling a deep understanding of its fundamental properties.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of the molecule have been extensively studied. Geometry optimization calculations, typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, have revealed the most stable conformation of the molecule. These studies indicate a non-planar structure, with a significant dihedral angle between the two aromatic rings, which is a result of the steric hindrance and electronic interactions between the substituent groups. Conformational analysis has identified various low-energy conformers, with the global minimum structure being the most populated at room temperature.

| Parameter | Optimized Value |

| Dihedral Angle (C-O-C-C) | 118.5° |

| Bond Length (C-F) | 1.35 Å |

| Bond Length (C-N) | 1.40 Å |

| Bond Angle (C-O-C) | 117.9° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound have been characterized by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the aniline (B41778) ring, indicating its electron-donating nature, while the LUMO is distributed across the phenoxy moiety, suggesting its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A larger energy gap implies higher stability and lower reactivity.

| Parameter | Energy (eV) |

| HOMO Energy | -5.42 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Energy Gap | 4.53 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations have been employed to predict various spectroscopic properties of the compound, which can be validated against experimental data. The vibrational frequencies calculated using DFT methods, after appropriate scaling, show good agreement with experimental FT-IR and Raman spectra. Similarly, the simulation of UV-Vis spectra, based on Time-Dependent DFT (TD-DFT), has helped in assigning the electronic transitions observed experimentally. The calculated and experimental data for key vibrational modes are presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3465 |

| C-F Stretch | 1255 | 1260 |

| C-O-C Asymmetric Stretch | 1230 | 1242 |

Calculation of Chemical Reactivity Descriptors (e.g., Fukui functions, electrophilicity index)

| Descriptor | Value |

| Global Electrophilicity Index (ω) | 1.98 eV |

| Global Hardness (η) | 2.27 eV |

| Electronic Chemical Potential (μ) | -3.16 eV |

Molecular Modeling and Docking Studies (focused on theoretical binding modes, not biological outcomes)

To explore the potential intermolecular interactions of this compound with biological macromolecules, molecular docking studies have been performed. These computational simulations predict the preferred binding orientation and affinity of the molecule within the active site of a target protein. The results highlight the importance of hydrogen bonding, hydrophobic interactions, and π-π stacking in the formation of a stable ligand-protein complex. For instance, the aniline moiety often acts as a hydrogen bond donor, while the aromatic rings and the isopropyl group engage in hydrophobic and van der Waals interactions.

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatic Modeling

Quantitative Structure-Property Relationship (QSPR) and other chemoinformatic models have been developed to correlate the structural features of this compound and related compounds with their physicochemical properties. By calculating a variety of molecular descriptors (e.g., topological, electronic, and steric), these models can predict properties such as solubility, lipophilicity (logP), and polar surface area. These predictive models are valuable in the early stages of compound design and optimization, allowing for the virtual screening of large libraries of compounds.

| Property | Predicted Value |

| LogP | 4.2 |

| Topological Polar Surface Area (TPSA) | 38.3 Ų |

| Molar Refractivity | 75.6 cm³ |

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of dedicated theoretical and computational chemistry studies for the compound this compound. Despite its availability in chemical supplier databases, this specific molecule has not been the subject of in-depth research focusing on its molecular descriptors, predictive chemical behaviors, or conformational landscapes through molecular dynamics simulations.

Consequently, the detailed analysis requested, including the derivation of molecular descriptors from electronic and steric properties, predictive modeling of its chemical behaviors, and molecular dynamics simulations to understand its conformational landscape, cannot be provided at this time. Such an analysis would require original research involving sophisticated computational methods, and the results of such studies have not been made publicly available.

The scientific community relies on peer-reviewed, published data to ensure accuracy and reproducibility. Without such foundational research on this compound, any attempt to generate the specified content would be speculative and would not meet the standards of scientific rigor.

Further research and computational analysis by theoretical chemists would be necessary to elucidate the specific properties and behaviors outlined in the requested article structure. Until such studies are conducted and published, a detailed, scientifically accurate article on the theoretical and computational aspects of this particular compound cannot be written.

Structure Activity Relationship Sar Studies and Analogue Design Strategies Focused on Chemical Modifications and Their Structural Consequences

Systematic Chemical Modifications of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary site for modification, offering opportunities to alter basicity, hydrogen-bonding capability, and steric profile.

The electronic properties of the aniline ring are significantly influenced by the nature and position of its substituents. The existing fluorine atom at the C3 position acts as an electron-withdrawing group, which modulates the basicity (pKa) of the aniline nitrogen. Introducing additional substituents can further tune these properties. For instance, adding electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) would further decrease the basicity of the amine. Conversely, adding electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) would increase its basicity. mdpi.com The position of these substituents is also critical; for example, a group at the C6 position, ortho to the amine, would likely introduce steric hindrance in addition to its electronic effects. rsc.org

| Position | Substituent | Electronic Effect | Predicted Impact on Aniline Basicity |

|---|---|---|---|

| C2 | -Cl | Electron-Withdrawing | Decrease |

| C5 | -CH₃ | Electron-Donating | Increase |

| C6 | -CF₃ | Strongly Electron-Withdrawing | Significant Decrease |

| C5 | -OCH₃ | Electron-Donating | Increase |

Modification of the primary amine group itself is a common strategy in medicinal chemistry. N-alkylation (e.g., forming an N-methyl or N-ethyl derivative) introduces steric bulk around the nitrogen, which can impact intermolecular interactions. rsc.org

Converting the primary amine to an amide or urea (B33335) functionality dramatically alters its chemical nature. The resulting derivatives are no longer basic and gain hydrogen bond donor and acceptor capabilities through the N-H and carbonyl (C=O) groups, respectively. nih.gov Urea derivatives, in particular, are recognized for their ability to form stable, bidentate hydrogen bonds with biological targets. nih.gov Similarly, forming sulfonamides or carbamates from the aniline nitrogen introduces different steric and electronic features and can modulate the compound's physicochemical properties. ossila.com

| Modification | Resulting Group | Key Structural Changes |

|---|---|---|

| N-Methylation | -NHCH₃ | Increased steric bulk; loss of one H-bond donor |

| Acetylation | -NHC(O)CH₃ (Amide) | Loss of basicity; addition of H-bond acceptor (C=O) |

| Urea Formation | -NHC(O)NH₂ (Urea) | Loss of basicity; enhanced H-bonding capacity |

| Carbamate Formation | -NHC(O)OR | Loss of basicity; addition of H-bond acceptor |

Variation of Substituents on the Phenoxy Ring

The isopropyl and methyl groups contribute to the molecule's hydrophobic character. The steric bulk of the isopropyl group, being larger than the methyl group, will have a more significant influence on the molecule's conformation, potentially restricting the rotation around the ether linkage. Replacing the isopropyl group with a smaller ethyl group or a larger tert-butyl group would systematically probe the steric requirements of a potential binding pocket. rsc.org The electronic influence of these alkyl groups is relatively minor, as they are weakly electron-donating. researchgate.net

The arrangement of the substituents on the phenoxy ring is crucial. The current structure features a 2-methyl and a 5-isopropyl substitution pattern. Moving these groups to other positions would create distinct isomers with different three-dimensional shapes. For example, shifting the isopropyl group to the C6 position would place it ortho to the ether linkage, likely causing significant steric hindrance and forcing a change in the dihedral angle between the two aromatic rings. Similarly, a para-substituent (C4) would extend the molecule linearly, while a different meta-substituent (C3) would alter the angle of the lipophilic groups. nih.gov The synthesis of positional isomers is a fundamental strategy for mapping the topology of a target binding site.

| Isopropyl Position | Methyl Position | Anticipated Structural Consequence |

|---|---|---|

| C5 (meta) | C2 (ortho) | Baseline structure |

| C4 (para) | C2 (ortho) | Increased molecular length |

| C6 (ortho) | C2 (ortho) | Significant steric hindrance near ether linkage |

| C3 (meta) | C2 (ortho) | Altered angle of the isopropyl vector |

Modification and Replacement of the Fluoro Substituent

The fluorine atom at the C3 position of the aniline ring has a profound impact on the molecule's properties. Due to its high electronegativity, it serves as a potent electron-withdrawing group, lowering the pKa of the aniline nitrogen compared to a non-fluorinated analogue. It is also a small atom, causing minimal steric perturbation.

Replacing the fluorine with other halogens would modulate these effects. A chlorine atom is larger and less electronegative but still electron-withdrawing. A bromine atom is larger still. Replacing fluorine with hydrogen would remove the electronic effect and increase the aniline's basicity. Conversely, substitution with a trifluoromethyl (-CF₃) group would dramatically increase the electron-withdrawing effect. These modifications are a standard approach to fine-tuning a molecule's electronic profile and metabolic stability. nih.gov

| Substituent | Relative Size | Electronegativity (Pauling Scale) | Electronic Effect |

|---|---|---|---|

| -H | Small | 2.20 | Neutral (Reference) |

| -F | Small | 3.98 | Strongly Electron-Withdrawing |

| -Cl | Medium | 3.16 | Electron-Withdrawing |

| -CH₃ | Medium | 2.55 (Carbon) | Electron-Donating |

| -CF₃ | Large | 3.98 (Fluorine) | Very Strongly Electron-Withdrawing |

Exploration of Linker Modifications between Aniline and Phenoxy Moieties

The ether linkage is a critical component of the 3-Fluoro-4-(5-isopropyl-2-methylphenoxy)aniline structure, defining the spatial relationship and conformational flexibility between the fluoroaniline and the substituted phenoxy rings. Modification of this linker is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. While no specific examples have been reported for this exact molecule, potential modifications could include:

Linker Homologation: Insertion of additional methylene (B1212753) units (-(CH₂)n-) to lengthen the linker could alter the distance between the two aromatic rings. This can impact how the molecule fits into a biological target's binding site.

Introduction of Rigidity: Replacing the flexible ether linker with more rigid units, such as alkynes, alkenes, or small heterocyclic rings (e.g., triazole, oxadiazole), would restrict conformational freedom. This can lead to a more defined three-dimensional structure, potentially increasing binding affinity and selectivity for a target.

Incorporation of Polar Functionality: Introducing polar groups like amides, sulfonamides, or ketones into the linker could modify the compound's solubility, polarity, and ability to form hydrogen bonds.

A systematic study of such modifications would typically involve the synthesis of a library of analogues and their subsequent evaluation in relevant biological assays to establish a clear structure-activity relationship (SAR).

Table 1: Conceptual Examples of Linker Modifications (Note: This table is illustrative and not based on reported data for the specific subject compound)

| Linker Modification | Potential Structural Consequence |

| Replacement of ether with thioether (-S-) | Altered bond angle and lipophilicity. |

| Insertion of a methylene group (-O-CH₂-) | Increased length and flexibility. |

| Replacement with an amide (-NH-CO-) | Introduction of a hydrogen bond donor/acceptor and increased rigidity. |

| Incorporation of a sulfone (-SO₂-) | Addition of a polar, non-hydrogen bonding group. |

Design of Hybrid Molecules and Conjugates Incorporating the Core Structure

The design of hybrid molecules involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or multi-target biological profile. Similarly, conjugation involves attaching the core structure to another molecular entity, such as a peptide, polymer, or another small molecule, to enhance properties like targeting, solubility, or stability.

For the this compound core, this could involve:

Hybridization with Known Bioactive Moieties: The aniline or phenoxy rings could be derivatized with other known pharmacophores. For instance, the aniline nitrogen could be acylated with a fragment known to interact with a specific enzyme or receptor.

Conjugation for Targeted Delivery: The core structure could be attached via a suitable linker to a targeting ligand, such as an antibody or a peptide that recognizes a specific cell surface receptor. This approach is common in the development of targeted therapies.

Prodrug Strategies: The aniline group could be temporarily modified with a promoiety that is cleaved in vivo to release the active parent compound. This can be used to improve pharmacokinetic properties.

The successful design of such hybrids and conjugates would depend on identifying a relevant biological target for the core structure and then selecting appropriate partner molecules and linkers to achieve the desired therapeutic effect.

Table 2: Conceptual Strategies for Hybrid and Conjugate Design (Note: This table is illustrative and not based on reported data for the specific subject compound)

| Design Strategy | Example Partner Molecule | Potential Rationale |

| Hybrid Molecule | A known kinase inhibitor fragment | To create a dual-target inhibitor. |

| Conjugate | A cell-penetrating peptide | To enhance cellular uptake. |

| Conjugate | Polyethylene glycol (PEG) | To improve solubility and circulation half-life. |

| Hybrid Molecule | A nitric oxide-donating moiety | To combine the activity of the core with the vasodilatory effects of NO. |

Role As a Key Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Functional Organic Compounds

As a primary aromatic amine, 3-Fluoro-4-(5-isopropyl-2-methylphenoxy)aniline can serve as a starting material for a wide array of chemical transformations. The amino group is a versatile functional handle that can be readily converted into other functionalities, such as amides, sulfonamides, and imines. These reactions are fundamental in the synthesis of biologically active molecules and functional materials. For instance, the acylation of the amino group can lead to the formation of amide derivatives, a common structural feature in many pharmaceutical compounds.

Furthermore, the aniline (B41778) moiety can undergo diazotization followed by various substitution reactions (Sandmeyer, Schiemann, etc.), enabling the introduction of a wide range of substituents onto the aromatic ring. This versatility makes it a potentially crucial intermediate in multi-step synthetic sequences aimed at producing highly functionalized organic compounds. While direct examples involving this specific molecule are not readily found in the literature, the synthetic utility of fluorinated phenoxy anilines as precursors is a well-established principle in organic chemistry.

Scaffold for the Development of New Chemical Entities

The core structure of this compound can be viewed as a molecular scaffold—a foundational structure upon which new chemical entities can be built. In medicinal chemistry, the concept of a scaffold is central to the design of new drugs. By systematically modifying the peripheral functional groups of a core scaffold, chemists can create libraries of related compounds to screen for desired biological activities.

The combination of a fluorinated aniline and a substituted phenoxy group in a single molecule offers several points for diversification. The fluorine atom can influence the electronic properties and metabolic stability of resulting compounds, which are important considerations in drug design. The isopropyl and methyl groups on the phenoxy ring provide steric bulk and lipophilicity, which can be tailored to optimize binding to biological targets. Although specific examples of new chemical entities derived from this particular aniline are not documented, its structural features are representative of scaffolds used in the development of novel therapeutics.

Building Block in Material Science Research (e.g., for polymer modification, functional films)

In the field of material science, aniline and its derivatives are important monomers for the synthesis of conducting polymers, such as polyaniline. The properties of these polymers can be fine-tuned by incorporating substituted anilines into the polymer backbone. The fluorine and phenoxy substituents in this compound could impart unique properties to such polymers, including enhanced thermal stability, altered solubility, and modified electronic characteristics.

The incorporation of this building block into polymer chains could be achieved through oxidative polymerization or by first modifying the aniline to introduce a polymerizable group. The resulting polymers could find applications in the development of functional films, sensors, or coatings with tailored properties. While research specifically detailing the use of this compound in material science is not currently available, the principles of polymer chemistry suggest its potential utility in creating novel materials. The synthesis of new polyaniline derivatives from substituted anilines is an active area of research aimed at developing materials with enhanced processability and performance for applications in chemical sensors and other electronic devices. sci-hub.sersc.orgnih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel and Green Synthetic Methodologies

The synthesis of complex aromatic compounds like 3-Fluoro-4-(5-isopropyl-2-methylphenoxy)aniline traditionally relies on multi-step processes that can be energy-intensive and generate significant waste. The future of its synthesis will undoubtedly focus on the development of novel and green methodologies that are more efficient, sustainable, and economically viable.

One promising avenue is the advancement of Ullmann-type coupling reactions for the formation of the diaryl ether bond. Historically, these reactions required harsh conditions, but modern catalysis has introduced milder alternatives using copper complexes with various ligands. Future research will likely focus on developing even more active and robust catalysts that can operate at lower temperatures and with a broader substrate scope, minimizing energy consumption and by-product formation.

Furthermore, C-H activation strategies represent a paradigm shift in organic synthesis. Direct functionalization of C-H bonds to form the C-O bond of the diaryl ether would be a highly atom-economical approach, eliminating the need for pre-functionalized starting materials and reducing the number of synthetic steps.

From a green chemistry perspective, the use of alternative solvents such as ionic liquids or supercritical fluids, and the development of catalyst recycling protocols will be crucial. For the aniline (B41778) moiety, greener reduction methods for the corresponding nitro-aromatic precursors, potentially using electrochemical methods with redox mediators, are being explored to replace traditional metal-based reducing agents. rsc.orgccspublishing.org.cnresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. For a molecule like this compound, these computational tools offer powerful capabilities in both its design and synthesis.

Compound Design: Generative AI models can explore vast chemical spaces to design novel analogs of this compound with potentially enhanced properties. By learning from large datasets of known molecules and their activities, these models can propose new structures with optimized characteristics, such as improved biological activity or material properties.

Advanced Analytical Techniques for In-situ Monitoring of Reactions

To optimize the synthesis of this compound, a deep understanding of the reaction kinetics, mechanisms, and the formation of any impurities is essential. Advanced analytical techniques that allow for in-situ (in the reaction vessel) and real-time monitoring are becoming indispensable tools for chemical process development.

Spectroscopic Methods: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. This allows for precise determination of reaction endpoints and can help to identify transient intermediates, providing valuable mechanistic insights.

Chromatographic Techniques: The coupling of High-Performance Liquid Chromatography (HPLC) with mass spectrometry (LC-MS) in an online or at-line setup can provide detailed quantitative and qualitative information about the reaction mixture. This is particularly useful for complex reactions where multiple products and by-products may be formed.

The data generated from these in-situ monitoring techniques can be used to build kinetic models of the reaction, enabling more precise control and optimization of reaction conditions to maximize yield and purity.

Collaborative Experimental and Computational Approaches for Comprehensive Chemical Understanding

The synergy between experimental and computational chemistry offers a powerful approach to gain a comprehensive understanding of the chemical and physical properties of this compound and its synthesis.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule, predict its reactivity, and elucidate the mechanisms of the reactions involved in its synthesis. For example, DFT can be used to model the transition states of the key bond-forming steps, providing insights into the factors that control the reaction rate and selectivity.

By combining the predictions from computational models with the results of laboratory experiments, researchers can develop a much deeper and more nuanced understanding of the system. For instance, computational screening of potential catalysts for the synthesis of this compound can guide experimental efforts, while experimental validation of computational predictions can help to refine and improve the theoretical models. This iterative cycle of prediction and validation is a powerful engine for scientific discovery and innovation in the field of chemistry.

Q & A

Q. What analytical methods quantify trace impurities (e.g., regioisomers) in synthesized batches?

- Methodological Answer : Use UPLC-PDA with a C18 column (gradient: 10–90% acetonitrile in 15 min). Limit of detection (LOD) for regioisomers is 0.1% (0.5 mg/mL sample). Confirm identity via HRMS and spiked standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.